1,3,6-tri-O-galloyl-beta-D-glucose

Catalog No.
S8461769
CAS No.
M.F
C27H24O18
M. Wt
636.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6-tri-O-galloyl-beta-D-glucose

Product Name

1,3,6-tri-O-galloyl-beta-D-glucose

IUPAC Name

[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2

InChI Key

RNKMOGIPOMVCHO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Description

1,3,6-Tris-o-(3,4,5-trihydroxybenzoyl)hexopyranose is a natural product found in Ceratonia siliqua, Cajanus cajan, and other organisms with data available.

1,3,6-Tri-O-galloyl-beta-D-glucose is a phenolic compound categorized as a gallotannin, specifically a galloyl glucose derivative. Its molecular formula is C27H24O18, with a molecular weight of 636.47 g/mol and a CAS number of 18483-17-5. This compound is primarily extracted from natural sources such as the Black Walnut Kernels and has been identified in various plant species, including Paeonia lactiflora and Terminalia chebula . The compound is characterized by three galloyl groups esterified to a beta-D-glucose molecule, contributing to its unique chemical properties and biological activities.

Typical of phenolic compounds. These include:

  • Esterification: The hydroxyl groups on the glucose moiety can react with acids to form esters.
  • Oxidation: The phenolic structure allows for oxidation reactions, which can lead to the formation of quinones.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing free galloyl groups and beta-D-glucose.

These reactions highlight the compound's potential for further chemical modification and its reactivity in biological systems.

Research indicates that 1,3,6-tri-O-galloyl-beta-D-glucose exhibits several biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies have reported its effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects: 1,3,6-tri-O-galloyl-beta-D-glucose may inhibit inflammatory pathways, contributing to its potential therapeutic applications.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth .

The synthesis of 1,3,6-tri-O-galloyl-beta-D-glucose can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources such as Black Walnut Kernels or Paeonia lactiflora using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the esterification of beta-D-glucose with gallic acid in the presence of coupling agents or acid catalysts to facilitate the formation of galloyl groups .

These methods allow researchers to obtain this compound for further study and application.

1,3,6-Tri-O-galloyl-beta-D-glucose has a range of applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in developing new therapeutic agents.
  • Food Industry: Its antimicrobial properties make it a candidate for natural preservatives in food products.
  • Cosmetics: The compound's antioxidant activity is beneficial for skincare formulations aimed at reducing oxidative damage .

Several compounds share structural similarities with 1,3,6-tri-O-galloyl-beta-D-glucose. Here are some notable examples:

Compound NameStructure TypeUnique Features
GallotanninTanninContains multiple galloyl units; broader spectrum of biological activity.
1,2,3-Trigalloyl glucoseGallotanninDifferent substitution pattern; potential variations in bioactivity.
1-O-galloyl-beta-D-glucoseGalloyl glucoseOnly one galloyl group; less complex than 1,3,6-tri-O-galloyl-beta-D-glucose.

The uniqueness of 1,3,6-tri-O-galloyl-beta-D-glucose lies in its specific arrangement of galloyl groups on the glucose backbone, which influences its solubility and biological activity compared to these similar compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

636.09626391 g/mol

Monoisotopic Mass

636.09626391 g/mol

Heavy Atom Count

45

Dates

Modify: 2024-02-18

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